molecular formula C22H23NO4 B1192892 IND-07

IND-07

Cat. No. B1192892
M. Wt: 365.43
InChI Key: AJGIAOZUTGDMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IND-07 is a selective Mtb-DHFR inhibitor as an antimycobacterial agent.

Scientific Research Applications

The IND Application Process in Drug Development

The Investigational New Drug (IND) application is a critical step in translational biomedical research, particularly for introducing new drugs or biologics aimed at addressing unmet medical needs in humans. This process involves the preparation of a comprehensive document required by the U.S. FDA for initiating clinical trials on humans. It includes detailed information on the biology, safety, toxicology, chemistry, manufacturing process, and the proposed clinical plan of the New Chemical Entity (NCE) or biologic (Ferkany & Williams, 2008).

Advances in Research Assessment Techniques

Research assessment, essential for managing academic units and government decision-making in science and technology, often faces challenges due to errors in the assignment of authors to institutions. Improved techniques for institution name disambiguation (IND) based on statistical methods and specific rules have been proposed to enhance the precision of research evaluation. This approach recognizes one-to-many relationships between an institution and its variant names in publication bylines, improving the accuracy of research assessments (Huang et al., 2014).

Indentation Techniques Across Various Disciplines

Indentation, a flexible mechanical test, is used in various systems and disciplines, from nano to macro scales. Recent developments in experimentation and modeling have advanced this method. These include continuum-based modeling, microstructural size effects, atomic modeling of nanoindentation experiments, and novel uses for indentation. This cross-disciplinary application highlights the versatility and importance of indentation in scientific research (Gouldstone et al., 2007).

Single Patient IND Requests in Pediatric Oncology

The use of single patient Investigational New Drug applications in pediatric oncology is a significant area of research. These applications provide access to experimental therapies for children with cancer. Understanding the use, outcomes, and toxicities of these INDs in pediatric oncology is vital for advancing cancer treatment in children (Shulman et al., 2021).

Regulatory and Ethical Considerations in IND Studies

Ethical and regulatory considerations are paramount in IND studies. Researchers and investigators should carefully determine whether an IND application is necessary for their clinical study, especially when involving substances like probiotics. The regulatory classification of the investigational substance impacts the requirements for clinical research and market access (Degnan, 2012).

properties

Product Name

IND-07

Molecular Formula

C22H23NO4

Molecular Weight

365.43

IUPAC Name

4-((3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl)oxy)butanoic acid

InChI

InChI=1S/C22H23NO4/c1-15-22(16(2)24)19-13-18(27-12-6-9-21(25)26)10-11-20(19)23(15)14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3,(H,25,26)

InChI Key

AJGIAOZUTGDMKP-UHFFFAOYSA-N

SMILES

O=C(O)CCCOC1=CC2=C(N(CC3=CC=CC=C3)C(C)=C2C(C)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

IND07;  IND 07;  IND-07

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.